molecular formula C6H5FIN B13670306 3-Fluoro-4-iodo-5-methylpyridine

3-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B13670306
M. Wt: 237.01 g/mol
InChI Key: DYFLJISLQVFRCO-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 5-methylpyridine followed by selective fluorination and iodination. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-iodo-5-methylpyridine is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

IUPAC Name

3-fluoro-4-iodo-5-methylpyridine

InChI

InChI=1S/C6H5FIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3

InChI Key

DYFLJISLQVFRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1I)F

Origin of Product

United States

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